N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the structure of the molecule using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antihistaminic Potential
- H1-Antihistaminic Activity : A study by Alagarsamy et al. (2008) synthesized a series of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant in vivo H1-antihistaminic activity in guinea pigs, offering protection from histamine-induced bronchospasm. This indicates potential use in respiratory conditions like asthma or allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Properties
- Antioxidant and Anticancer Activity : Tumosienė et al. (2020) investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including triazoloquinazoline derivatives, for their antioxidant and anticancer activities. These compounds showed significant cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential as therapeutic agents for these cancers (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antihypertensive Effects
- Antihypertensive Activity : Alagarsamy and Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, demonstrating significant antihypertensive activity in spontaneously hypertensive rats. This suggests the potential for these compounds in managing hypertension (Alagarsamy & Pathak, 2007).
Antibacterial and Antifungal Properties
- Antimicrobial Activity : El‐Kazak and Ibrahim (2013) synthesized novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were tested for antimicrobial activity. The results indicated the potential of these compounds as effective antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Photophysical Properties
- Fluorescent Properties : Kopotilova et al. (2023) studied amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives for their UV/Vis and photoluminescent properties. These compounds displayed fluorescent quantum yields of up to 94% in toluene solutions, indicating potential applications in fluorescence-based assays and imaging techniques (Kopotilova, Moshkina, Nosova, Lipunova, Starnovskaya, Kopchuk, Kim, Gaviko, Slepukhin, & Charushin, 2023).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Future Directions
This involves predicting the potential applications of the compound and the research that can be done on it in the future.
properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(4-ethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-4-17(3)27-22(33)14-15-30-24(35)20-8-6-7-9-21(20)32-25(30)29-31(26(32)36)16-23(34)28-19-12-10-18(5-2)11-13-19/h6-13,17H,4-5,14-16H2,1-3H3,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZAOGBXYXEOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NC(C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.